molecular formula C21H20N4O4S B5603518 ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate

ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate

Cat. No. B5603518
M. Wt: 424.5 g/mol
InChI Key: YQXOPZZAPORVME-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that includes various heterocyclic compounds, which are known for their complex structures and potential for various applications. This introduction is based on the synthesis and analysis of similar compounds, such as triazino[5,6-d][3,1]benzoxazepines and related heterocycles.

Synthesis Analysis

Research on similar compounds, such as 1,2,4-triazino and benzoxazepin derivatives, involves multiple-step synthetic processes that often require specific conditions for the successful formation of the desired products. For instance, the synthesis of benzoxazepines and triazines typically involves the condensation of ethyl acetoacetate with diamino compounds under reflux conditions to yield cyclized products through competitive cyclization mechanisms (Lavergne, Viallefont, & Daunis, 1975).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including crystallography and NMR spectroscopy. For example, the crystal structure determination of a related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate, revealed intermolecular hydrogen bonding and interesting conformational details of the dihydrooxazepinone ring (Lee et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds involve interactions that lead to the formation of novel heterocyclic structures. For example, condensation reactions with ethyl acetoacetate can lead to the formation of triazine and triazepine derivatives, highlighting the versatility and reactivity of these compounds in forming diverse heterocyclic frameworks (Badrey & Gomha, 2012).

properties

IUPAC Name

ethyl 2-[2-(3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-3-27-17(26)12-28-16-11-7-5-9-14(16)19-22-15-10-6-4-8-13(15)18-20(29-19)23-21(30-2)25-24-18/h4-11,19,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXOPZZAPORVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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